1-Cyclohexylcyclopropan-1-amine

Epigenetics KDM1A/LSD1 inhibition MAO selectivity

1-Cyclohexylcyclopropan-1-amine (CAS 388095-20-3) is a cycloalkyl-substituted cyclopropylamine with the molecular formula C9H17N and a molecular weight of 139.24 g/mol. It features a cyclopropylamine core bonded to a cyclohexyl group, placing it within the class of 1-substituted cyclopropylamine derivatives structurally related to tranylcypromine (trans-2-phenylcyclopropylamine).

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
CAS No. 388095-20-3
Cat. No. B1532943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexylcyclopropan-1-amine
CAS388095-20-3
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2(CC2)N
InChIInChI=1S/C9H17N/c10-9(6-7-9)8-4-2-1-3-5-8/h8H,1-7,10H2
InChIKeyHXCXNQLYGHWDNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexylcyclopropan-1-amine (CAS 388095-20-3): Chemical Identity and Baseline Characteristics


1-Cyclohexylcyclopropan-1-amine (CAS 388095-20-3) is a cycloalkyl-substituted cyclopropylamine with the molecular formula C9H17N and a molecular weight of 139.24 g/mol . It features a cyclopropylamine core bonded to a cyclohexyl group, placing it within the class of 1-substituted cyclopropylamine derivatives structurally related to tranylcypromine (trans-2-phenylcyclopropylamine) [1]. The free base is a colorless liquid, while the hydrochloride salt (CAS 1211495-56-5) is also commonly supplied for research applications . The compound is primarily utilized as a synthetic intermediate and pharmacophore scaffold in medicinal chemistry, with reported modulatory activity against monoamine oxidase (MAO) enzymes and histone demethylase KDM1A/LSD1 .

Class 1-substituted cyclopropylamine scaffold for epigenetic and CNS research
Workflow KDM1A/LSD1 inhibitor lead optimization and GPCR modulator synthesis
Format Free base or hydrochloride salt; synthetic intermediate and pharmacophore probe
Profile Bulky cyclohexyl substituent supports selectivity review over unsubstituted analogs

Why Generic 1-Cyclohexylcyclopropan-1-amine Substitution Fails in Research Procurement


In-class cyclopropylamine derivatives cannot be interchanged without risking target selectivity and functional assay outcomes. The 2014 study by Vianello et al. demonstrated that 1-substituted cyclopropylamine derivatives covalently inhibit KDM1A and that increasing substituent bulk on the cyclopropylamine ring progressively improves selectivity against off-target monoamine oxidases MAO-A and MAO-B [1]. This structure-selectivity relationship means that replacing 1-cyclohexylcyclopropan-1-amine—with its specific cyclohexyl steric and lipophilic profile—with a smaller-substituted or unsubstituted analog directly alters the MAO/KDM1A selectivity window and cellular Gfi-1b target engagement, which are critical parameters in epigenetic and CNS research programs [1].

Target Compound

1-Cyclohexylcyclopropan-1-amine with cyclohexyl steric bulk and distinct lipophilic profile

Substitute Risk

Smaller-substituted or unsubstituted cyclopropylamines may shift the MAO/KDM1A selectivity window and alter cellular target engagement

Target Compound

Cyclohexyl anchor designed for specific receptor pocket complementarity

Substitute Risk

Aromatic analogs such as tranylcypromine lack the non-aromatic steric profile required for certain GPCR scaffold applications

Similar product does not mean interchangeable product. Substitution requires selectivity and target-engagement validation.

1-Cyclohexylcyclopropan-1-amine: Quantifiable Differentiation Evidence vs. Closest Comparators


KDM1A/LSD1 Inhibitory Activity and MAO Selectivity Window: Class-Level Comparison of 1-Cyclohexylcyclopropan-1-amine vs. Tranylcypromine

1-Cyclohexylcyclopropan-1-amine belongs to the 1-substituted cyclopropylamine class characterized by Vianello et al. (2014). This study demonstrated that all tested 1-substituted tranylcypromine analogs covalently inhibit KDM1A, and critically, that introducing bulkier hydrophobic substituents on the cyclopropylamine ring increases selectivity against human MAO-A and MAO-B [1]. The cyclohexyl substituent of the target compound represents one of the bulkier alkyl groups evaluated within this SAR series. By contrast, the parent compound tranylcypromine (trans-2-phenylcyclopropylamine) is a non-selective, irreversible inhibitor of both MAO-A (Ki = 101.9 μM) and MAO-B (Ki = 16.0 μM), with KDM1A/LSD1 inhibition at Ki = 242.7 μM [2]. While the specific IC50 value for 1-cyclohexylcyclopropan-1-amine against KDM1A is not publicly disclosed in isolated form, the established class SAR predicts that the cyclohexyl analog exhibits a shifted selectivity profile relative to tranylcypromine, favoring KDM1A engagement over MAO inhibition [1]. This is a class-level inference based on the published SAR trend.

KDM1A Selectivity vs. Tranylcypromine
Class-level inference
Predicted selectivity shift favoring KDM1A over MAO-A/B due to cyclohexyl bulk per Vianello et al. (2014) SAR. Standalone IC50 not publicly disclosed.
Supports KDM1A pathway-study fit and MAO off-target review
Isolated inhibitory potency requires experimental verification
Epigenetics KDM1A/LSD1 inhibition MAO selectivity

Physicochemical Property Differentiation: Lipophilicity and Steric Bulk of 1-Cyclohexylcyclopropan-1-amine vs. Tranylcypromine and 1-Ethyl-Tranylcypromine

The cyclohexyl substituent imparts significantly higher calculated lipophilicity and steric bulk compared to the phenyl group of tranylcypromine or the ethyl group of 1-ethyl-tranylcypromine. Predicted logP values, computed using standard algorithms, indicate that 1-cyclohexylcyclopropan-1-amine (XLogP3 ~2.5) is more lipophilic than tranylcypromine (XLogP ~1.4) [1]. The compound has 1 rotatable bond (vs. 2 for tranylcypromine), resulting in lower conformational flexibility [1]. The molecular weight is 139.24 g/mol, compared to 133.19 g/mol for tranylcypromine and 99.17 g/mol for 1-ethylcyclopropylamine [1][2]. Predicted boiling point is 207.6±8.0 °C (free base) and density is 0.999±0.06 g/cm³ .

Lipophilicity and Steric Profile
Cross-study comparable
XLogP3 ~2.5 vs. tranylcypromine ~1.4. Molecular weight 139.24 g/mol. Only 1 rotatable bond.
Informs CNS permeability and metabolic stability assessment
Predicted values; experimental logP and CNS exposure data to verify
Medicinal chemistry Physicochemical profiling Drug-likeness

Synthetic Utility as a Versatile Pharmacophore Intermediate: 1-Cyclohexylcyclopropan-1-amine vs. Simpler Cyclopropylamines

1-Cyclohexylcyclopropan-1-amine is documented as a versatile intermediate in the synthesis of bioactive molecules, including G-protein-coupled receptor (GPCR) modulators . The combination of a cyclohexyl group and a cyclopropylamine moiety provides a unique rigid pharmacophore with modulated conformational flexibility, which is exploited in AI-driven drug design platforms for scaffold hopping . Its hydrochloride salt (CAS 1211495-56-5, MW 175.7 g/mol) is commercially available at 95-98% purity for direct use as a building block . In contrast, simpler cyclopropylamines like 1-ethylcyclopropylamine or cyclopropylamine itself lack the cyclohexyl steric anchor needed for specific receptor pocket complementarity.

Synthetic Pharmacophore Utility
Supporting evidence
Documented intermediate for GPCR modulators. Available as HCl salt (95–98% purity). Combines rigid cyclopropylamine with cyclohexyl steric anchor.
Enables scaffold-hopping and focused library synthesis
Source review recommended; GPCR patent literature context
Synthetic chemistry Pharmacophore design GPCR modulators

1-Cyclohexylcyclopropan-1-amine: Optimal Research and Industrial Application Scenarios


Epigenetic Drug Discovery: KDM1A/LSD1 Inhibitor Lead Optimization

Research programs targeting KDM1A/LSD1 for oncology or antiviral indications should evaluate 1-cyclohexylcyclopropan-1-amine as a scaffold where improved selectivity over MAO-A/B is required relative to tranylcypromine. The class-level SAR from Vianello et al. (2014) supports the use of bulkier 1-substituted analogs to reduce MAO-mediated off-target effects while retaining covalent KDM1A engagement [1]. This compound is suitable for incorporation into focused libraries where the cyclohexyl group provides a distinct steric and lipophilic profile for probing the KDM1A active site.

GPCR Modulator Synthesis: Scaffold for CNS and Metabolic Targets

The compound's inclusion in patent literature related to GPCR modulators underscores its value as a synthetic intermediate in drug discovery programs targeting CNS and metabolic receptors [1]. The rigid cyclopropylamine core combined with the flexible cyclohexyl group provides a privileged scaffold for generating analogs with tuned receptor subtype selectivity.

Physicochemical Property-Driven Compound Selection for CNS Drug Design

When CNS penetration is a desired attribute, the higher calculated lipophilicity (XLogP3 ~2.5) of 1-cyclohexylcyclopropan-1-amine relative to tranylcypromine (XLogP ~1.4) may favor blood-brain barrier permeability [1]. This property, combined with low rotatable bond count (1 bond), supports its selection over more flexible or less lipophilic cyclopropylamine analogs in CNS-targeted medicinal chemistry campaigns [1].

Chemical Biology Tool Compound Development: Investigating Cyclopropylamine Mechanism of Action

Given its structural relationship to tranylcypromine and its covalent inhibition mechanism against FAD-dependent amine oxidases and demethylases [1], 1-cyclohexylcyclopropan-1-amine can serve as a chemical probe to dissect the contribution of substituent bulk to target residence time and selectivity in biochemical and cellular assays. Its distinct cyclohexyl substitution profile makes it a valuable comparator in mechanistic studies of cyclopropylamine-based irreversible inhibitors.

Application
Selection Property
Validation Focus
Epigenetic probe development
KDM1A selectivity context over MAO-A/B
Covalent target engagement and Gfi-1b reporter assays
GPCR modulator synthesis
Cyclohexyl-cyclopropylamine scaffold vector
Receptor subtype selectivity screening
CNS physicochemical profiling
Higher calculated lipophilicity and low flexibility
Brain permeability and metabolic stability review
Mechanistic tool compound studies
Bulky substituent class comparator
Residence time and off-target profiling in cellular assays

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